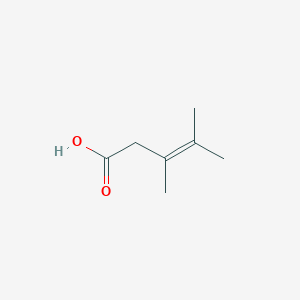

3,4-Dimethylpent-3-enoic acid

Vue d'ensemble

Description

Synthesis Analysis

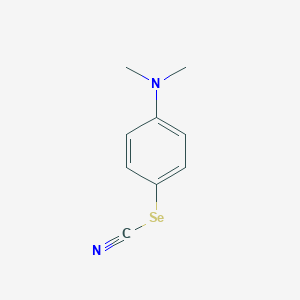

- Synthesis Process : The synthesis of compounds similar to 3,4-Dimethylpent-3-enoic acid often involves condensation reactions. For instance, a related compound, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimehylaminobenzaldehyde and methyl cyanoacetate, followed by purification with column chromatography (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Molecular Structure Analysis

- Crystal Structure : The crystal structure of related compounds, like 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, provides insights into the molecular arrangement, showing stability due to hydrogen bonds (Kumar et al., 2017).

Chemical Reactions and Properties

- Chemical Reactivity : Compounds similar to this compound participate in various chemical reactions. For example, 3-Aroylprop-2-enoic acid derivatives undergo reactions with different chemical entities, forming a variety of compounds (Youssef et al., 2004).

Physical Properties Analysis

- Thermal Properties : The thermal behavior of similar compounds, like 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, can be analyzed using techniques like TG-DTA, providing valuable information on stability and decomposition temperatures (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Chemical Properties Analysis

- Electronic Properties : Ultraviolet–visible absorption spectroscopy can be used to analyze the electronic properties of compounds like this compound, as done for related compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).

Applications De Recherche Scientifique

Electrochemical Processes : Brettle and Cox (1969) investigated the electrolysis of sodium 2,2,3,3-tetramethylcyclopropanecarboxylate in methanol, leading to the formation of several products including 3,4-dimethoxy-2,4-dimethylpent-1-ene, a compound closely related to 3,4-Dimethylpent-3-enoic acid. Their study provides insights into the mechanistic rationalizations for these products, some of which arise from unprecedented electrochemical processes (Brettle & Cox, 1969).

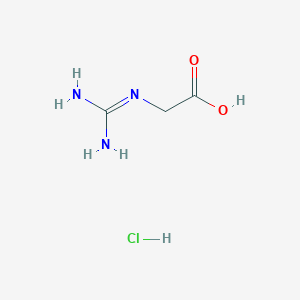

Molecular Mimicry and Conformational Analysis : Gardner, Liang, and Gellman (1999) reported the synthesis and conformational analysis of molecules containing the trans-5-amino-3,4-dimethylpent-3-enoic acid residue (ADPA). This study focuses on how this amino acid acts as a mimic for glycylglycine, with potential implications in understanding protein folding and design (Gardner, Liang, & Gellman, 1999).

Synthesis Methods : Ragoussis and Valentine Ragoussis (1998) developed a method for preparing (E)-Alk-3-enoic acids, which includes this compound, by a modified Knoevenagel condensation. This method achieved high yield and stereoselectivity, showcasing an efficient approach for synthesizing these compounds (Ragoussis & Valentine Ragoussis, 1998).

Decarboxylation Studies : Bigley and Thurman (1966) measured the rates of decarboxylation of a compound structurally similar to this compound, providing insights into the reaction kinetics and thermodynamics of this class of compounds (Bigley & Thurman, 1966).

Heterocyclic Synthesis : Youssef et al. (2004) explored the utility of 3-Aroylprop-2-enoic acid in heterocyclic synthesis. This research contributes to the understanding of how compounds like this compound can be utilized in the synthesis of heterocyclic structures, which are important in pharmaceutical chemistry (Youssef et al., 2004).

Safety and Hazards

Propriétés

IUPAC Name |

3,4-dimethylpent-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)6(3)4-7(8)9/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWUIDIQNLCNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

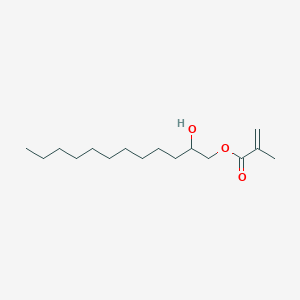

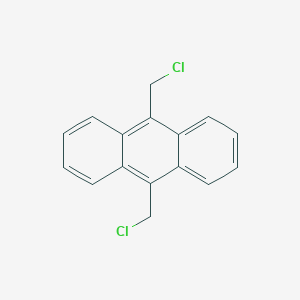

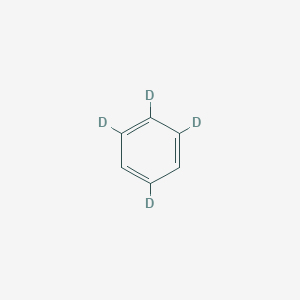

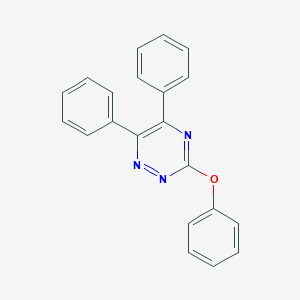

Feasible Synthetic Routes

Q & A

Q1: The research mentions "trans-5-amino-3,4-dimethylpent-3-enoic acid (ADPA)" as a key component. What is the significance of its structure in peptide mimicry?

A1: ADPA is designed as a glycylglycine mimic. [] This means it aims to mimic the structural and conformational properties of two glycine amino acids linked together. The key lies in the replacement of the central amide bond in glycylglycine with a trans-tetrasubstituted alkene in ADPA. This modification is hypothesized to have two main effects:

- β-Turn Induction: The bulky methyl groups on the alkene introduce steric constraints that favor the folding of the molecule into a β-turn. [] β-turns are common structural motifs in proteins where the polypeptide chain reverses its direction.

- β-Hairpin Promotion: The achiral nature of the alkene in ADPA eliminates the energy difference between typical β-turns and their "mirror image" counterparts. [] This lack of preference is significant because "mirror image" β-turns are known to be more likely to induce the formation of β-hairpins, another important structural motif in proteins.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)